molecular formula C15H20N2O3 B8252353 1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione

1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione

Cat. No.: B8252353
M. Wt: 276.33 g/mol
InChI Key: XQQSHZXDJPLWES-UHFFFAOYSA-N
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Description

1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione typically involves the reaction of quinazoline-2,4-dione with 3-(2-methylpropan-2-yloxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline-2,4-dione derivatives with different functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Uniqueness: 1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxy]propyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-10-6-9-17-12-8-5-4-7-11(12)13(18)16-14(17)19/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQSHZXDJPLWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCN1C2=CC=CC=C2C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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